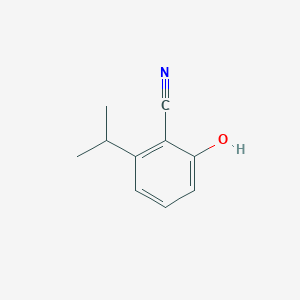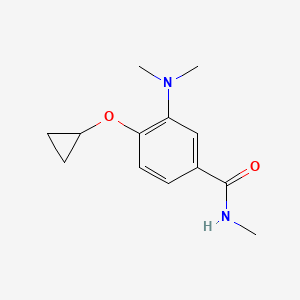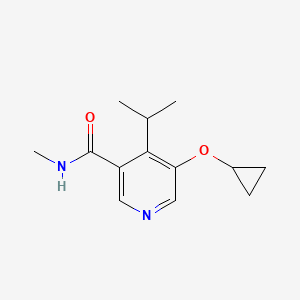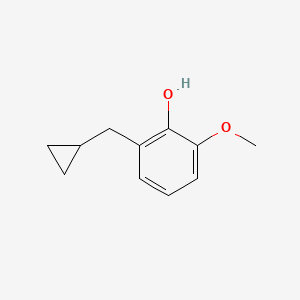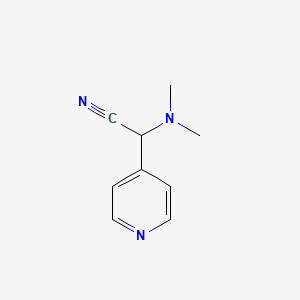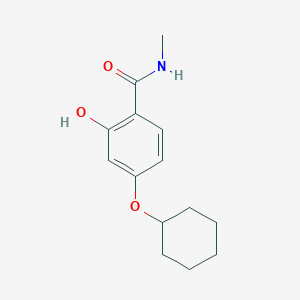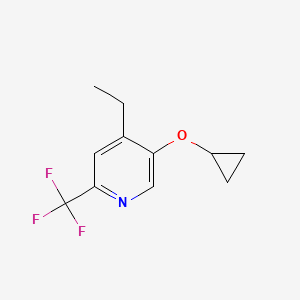
5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group and the pyridine ring imparts distinct characteristics to the compound, making it a subject of interest in fields such as agrochemicals, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a reaction with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for achieving high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
4-(Trifluoromethyl)pyridine: Used in the synthesis of metal-organic frameworks and other advanced materials.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Widely used in the production of crop protection products.
Uniqueness
5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy and ethyl groups, which impart distinct physicochemical properties. These modifications can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H12F3NO |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-ethyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H12F3NO/c1-2-7-5-10(11(12,13)14)15-6-9(7)16-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
GIKUZTRIAWDCHU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=C1OC2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


